molecular formula C11H9NO4 B1438850 [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol CAS No. 1105191-28-3

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Cat. No.: B1438850
CAS No.: 1105191-28-3
M. Wt: 219.19 g/mol
InChI Key: WBUGIOKLFAAOHG-UHFFFAOYSA-N
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Description

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is a chemical compound with the molecular formula C10H9NO3 It features a benzodioxole ring fused to an isoxazole ring, with a methanol group attached to the isoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole with an isoxazole derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the isoxazole ring or the benzodioxole moiety.

    Substitution: The hydrogen atoms on the benzodioxole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives of the isoxazole or benzodioxole rings.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets. The benzodioxole and isoxazole rings can interact with enzymes and receptors, modulating their activity. This compound may also affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [5-(1,3-Benzodioxol-5-yl)isoxazole]: Lacks the methanol group, which may affect its reactivity and biological activity.

    [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol, potentially altering its solubility and interactions.

    [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]amine: Contains an amine group, which can significantly change its chemical properties and applications.

Uniqueness

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group allows for further chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-5-8-4-10(16-12-8)7-1-2-9-11(3-7)15-6-14-9/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUGIOKLFAAOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
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[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

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